RNA 3 coat protein
Description
Properties
CAS No. |
156289-31-5 |
|---|---|
Molecular Formula |
C12H15NO |
Synonyms |
RNA 3 coat protein |
Origin of Product |
United States |
Comparison with Similar Compounds
AUGC Repeats and Hairpin Structures
- Alfalfa Mosaic Virus (AlMV) : The coat protein binds to AUGC or UUGC sequences in the 3' UTR of RNA 4, which are embedded within stable hairpin structures. Hydroxyl radical footprinting identified five protected regions, four of which contain AUGC motifs, indicating their role as primary binding determinants .
- Cucumber Leaf Spot Virus (CLSV) : Unlike AlMV, CLSV coat protein translation is regulated by a 5'-terminal tRNA-like stem-loop structure that facilitates 3'-cap-independent translation by interacting with a distal enhancer region .
- Bacteriophage MS2 : The coat protein recognizes a TR stem-loop structure encompassing the start codon of the replicase gene, with a binding affinity (Kd = 1 nM) critical for translational repression .
RNA 3D Structural Conservation
Computational models, such as those from the RNA-Puzzles toolkit, reveal that conserved tertiary interactions in viral RNAs (e.g., pseudoknots, helical junctions) are often critical for coat protein binding. For instance, AlMV RNA 4 forms a pseudoknot structure that stabilizes coat protein interactions, while mutations disrupting these elements abolish binding .
Binding Affinities and Specificities
- AlMV : Coat protein exhibits higher affinity for positive-sense RNA than antisense RNA, as shown by electrophoretic mobility shift assays (EMSA) where antisense RNA binding was negligible .
- CLSV : Mutations disrupting the 5' stem-loop reduce coat protein translation efficiency by 90%, emphasizing the structural dependency of function .
Sequence Homology and Variability
- Cucumber Mosaic Virus (CMV): Strains O, Q, D, and Y share >85% amino acid identity in their coat proteins, with conserved C-terminal regions critical for virion stability .
- Odontoglossum Ringspot Virus (ORSV): CP genes show 97–100% nucleotide and 96–100% amino acid homology across isolates, indicating strong evolutionary conservation .
- Grapevine Viruses (GLRaV-2, GVB, GVA) : CP sequences exhibit significant variability (79.1–98.7% homology), with phylogenetic analysis revealing multiple clades, suggesting adaptive divergence .
Functional Roles Beyond Structural Assembly
- Regulation of Replication : AlMV coat protein suppresses minus-strand RNA synthesis while promoting plus-strand accumulation, a mechanism shared with ilarviruses .
- Translational Control : MS2 coat protein represses replicase translation via high-affinity TR stem-loop binding, a strategy co-opted in synthetic mRNA systems for gene regulation .
- Readthrough Mechanisms : Barley yellow dwarf virus (BYDV) utilizes stop codon readthrough to express a 50 kDa protein fused to the CP, expanding its functional repertoire .
Q & A
Q. What structural determinants govern RNA 3 coat protein binding to viral RNA?
The this compound specifically recognizes conserved AUGC/UUGC motifs within single-stranded regions flanking stable hairpin structures in the 3' untranslated region (UTR) of viral RNA. Deletion mapping and hydroxyl radical footprinting reveal that these motifs are critical for high-affinity binding, as mutagenesis of AUGC sequences (e.g., AUGC865-868 in alfalfa mosaic virus RNA 4) abolishes coat protein interaction . Structural conservation across related ilarviruses further supports the necessity of these motifs in their native secondary structure context.
Q. Which experimental techniques are foundational for studying RNA-coat protein interactions?
Key methods include:
- Electrophoretic Mobility Shift Assay (EMSA) : To quantify binding affinity and identify protected RNA regions .
- Crosslinking and Immunoprecipitation (CLIP) : For genome-wide mapping of RNA-protein interaction sites .
- Hydroxyl Radical Footprinting : To pinpoint RNA regions shielded by coat protein binding . These methods are often combined with mutagenesis to validate sequence-specific interactions.
Q. How can researchers mitigate RNA degradation during experiments involving this compound?
Implement RNase-free workflows : Use diethylpyrocarbonate (DEPC)-treated reagents, RNase inhibitors (e.g., murine RNase inhibitor), and maintain separate equipment for RNA handling. Validate RNA integrity via agarose gel electrophoresis or microfluidics-based systems (e.g., Bioanalyzer) .
Advanced Research Questions
Q. How can discrepancies in reported binding affinities for this compound be reconciled?
Contradictions often arise from methodological differences. For example:
- EMSA may overestimate binding due to non-equilibrium conditions, while Surface Plasmon Resonance (SPR) provides real-time kinetics but requires high-purity RNA .
- Context-dependent effects : Binding affinities measured in vitro (e.g., Kd ≈ 1 nM for MS2 coat protein) may differ in cellular environments due to competing ligands (e.g., ribosomes) . Resolve discrepancies using orthogonal techniques (e.g., EMSA + SPR) and validate findings in cellular models.
Q. What experimental design considerations are critical for RNA-Seq studies of coat protein-mediated regulation?
- Sequencing Depth : ≥30 million reads per sample for transcriptome-wide coverage, with increased depth for low-abundance targets .
- Replicates : ≥3 biological replicates to ensure statistical power in differential expression analysis .
- Complementary Methods : Pair RNA-Seq with CLIP-seq to directly link coat protein binding sites to expression changes .
Q. How can computational models enhance the design of synthetic RNA circuits using this compound?
Stochastic models incorporating ribosome kinetics and RNA secondary structure dynamics predict translational repression efficiency. For example, simulations of MS2 coat protein-mediated repression on polycistronic mRNA require optimizing hairpin melting times (ΔG values) to match experimental protein expression levels . Tools like NUPACK and Eterna enable in silico RNA folding and binding site design .
Q. What strategies validate predicted RNA-protein interaction networks in non-model organisms?
Q. What are the limitations of real-time imaging for tracking this compound interactions in living cells?
While MS2-GFP systems enable single-RNA tracking, they suffer from high background fluorescence and photobleaching. Molecular Beacons (RBMBs) with organic fluorophores (e.g., Cy5) offer superior signal-to-noise ratios and photostability, but require precise probe design to avoid off-target binding .
Methodological Best Practices
- For Binding Studies : Include negative controls (e.g., antisense RNA or AUGC-mutated sequences) to confirm specificity .
- For Synthetic Circuits : Validate computational predictions with mutagenesis (e.g., altering Shine-Dalgarno sequences) and in vitro transcription-translation assays .
- For Imaging : Calibrate probe concentrations to avoid saturation artifacts and use ratiometric measurements to account for cell-to-cell variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
